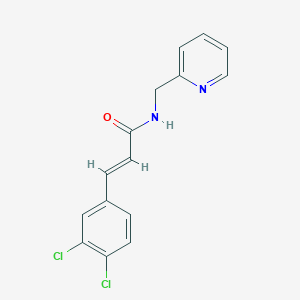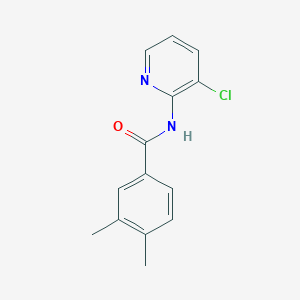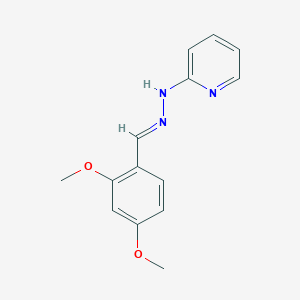
3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPA belongs to the family of acrylamides, which are organic compounds that contain a vinyl group and an amide group. The unique chemical structure of DPA makes it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide is not fully understood, but it is thought to involve the binding of this compound to specific protein targets. This compound has been shown to bind to amyloid-beta, which is a protein that is implicated in the development of Alzheimer's disease. By binding to amyloid-beta, this compound may prevent the formation of toxic aggregates that can damage brain cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein aggregation, this compound has been shown to modulate the activity of various enzymes and ion channels. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide in lab experiments is its ability to inhibit protein aggregation, which is a process that is difficult to study using traditional methods. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide. One area of focus is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Another area of focus is the study of this compound's effects on other protein targets, which may have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenylamine and 2-pyridinecarboxaldehyde in the presence of acetic acid and acetic anhydride. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the study of protein aggregation, which is a process that is implicated in various neurodegenerative diseases, including Alzheimer's and Parkinson's. This compound has been shown to inhibit protein aggregation and may have therapeutic potential in the treatment of these diseases.
properties
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-13-6-4-11(9-14(13)17)5-7-15(20)19-10-12-3-1-2-8-18-12/h1-9H,10H2,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYIVPNQEMHZGW-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)


![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)

![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)



![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)